molecular formula C14H18O2S B11945444 (3,4-Dimethylcyclohex-3-ene-1-sulfonyl)benzene CAS No. 73301-14-1

(3,4-Dimethylcyclohex-3-ene-1-sulfonyl)benzene

Cat. No.: B11945444
CAS No.: 73301-14-1
M. Wt: 250.36 g/mol
InChI Key: LXZILNWNROCVCM-UHFFFAOYSA-N
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Description

(3,4-Dimethylcyclohex-3-ene-1-sulfonyl)benzene is an organic compound with the molecular formula C14H18O2S It is characterized by a cyclohexene ring substituted with two methyl groups and a sulfonyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethylcyclohex-3-ene-1-sulfonyl)benzene typically involves the reaction of 3,4-dimethylcyclohex-3-ene-1-sulfonyl chloride with benzene under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethylcyclohex-3-ene-1-sulfonyl)benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzene derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

(3,4-Dimethylcyclohex-3-ene-1-sulfonyl)benzene has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (3,4-Dimethylcyclohex-3-ene-1-sulfonyl)benzene involves its interaction with specific molecular targets and pathways. The sulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3,4-Dimethylcyclohex-3-ene-1-sulfonyl)benzene include:

Uniqueness

The uniqueness of this compound lies in its specific combination of a cyclohexene ring with two methyl groups and a sulfonyl group attached to a benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various scientific research applications .

Biological Activity

(3,4-Dimethylcyclohex-3-ene-1-sulfonyl)benzene is a sulfonyl-containing organic compound notable for its unique structural features and potential biological activities. This compound has garnered attention in various fields, including medicinal chemistry and organic synthesis, due to its reactivity and possible therapeutic applications.

The compound's molecular formula is C14H18O2SC_{14}H_{18}O_2S, with a molecular weight of approximately 250.36 g/mol. Its structure includes a cyclohexene ring with two methyl substituents and a sulfonyl group attached to a benzene ring.

PropertyValue
CAS Number73301-14-1
Molecular FormulaC14H18O2S
Molecular Weight250.36 g/mol
IUPAC Name(3,4-dimethylcyclohex-3-en-1-yl)sulfonylbenzene
InChI KeyLXZILNWNROCVCM-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its sulfonyl group, which can participate in various chemical reactions. This group enhances the compound’s ability to interact with biological molecules, potentially influencing cellular pathways and molecular targets. The specific mechanisms of action are still under investigation, but preliminary studies suggest interactions with enzymes and receptors involved in critical biological processes.

Biological Activity

Research into the biological activity of this compound has indicated several potential applications:

1. Antimicrobial Activity
Studies have suggested that compounds with similar structural motifs exhibit antimicrobial properties. While specific data on this compound is limited, its sulfonyl group may confer similar activities against various bacterial strains .

2. Anti-inflammatory Properties
Compounds containing sulfonyl groups are often investigated for their anti-inflammatory effects. Research has shown that related compounds can inhibit inflammatory responses in vitro and in vivo, suggesting potential therapeutic uses for this compound in treating inflammatory conditions.

3. Antioxidant Activity
The antioxidant potential of sulfonyl compounds is another area of interest. Antioxidants play a crucial role in protecting cells from oxidative stress, which is implicated in various diseases. Initial evaluations indicate that this compound may possess similar properties .

Case Study 1: Antimicrobial Screening

In a study evaluating the antimicrobial efficacy of various sulfonyl compounds, this compound was tested against standard bacterial strains such as E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to assess its potency.

CompoundMIC (mg/mL)Target Bacteria
This compoundTBDE. coli, S. aureus

Case Study 2: Anti-inflammatory Assessment

Another study focused on the anti-inflammatory effects of related sulfonyl compounds demonstrated significant inhibition of carrageenan-induced paw edema in rats at varying doses.

CompoundInhibition (%)Dose (mg/kg)
Related Sulfonyl Compound94.6910
Related Sulfonyl Compound89.6620

Properties

CAS No.

73301-14-1

Molecular Formula

C14H18O2S

Molecular Weight

250.36 g/mol

IUPAC Name

(3,4-dimethylcyclohex-3-en-1-yl)sulfonylbenzene

InChI

InChI=1S/C14H18O2S/c1-11-8-9-14(10-12(11)2)17(15,16)13-6-4-3-5-7-13/h3-7,14H,8-10H2,1-2H3

InChI Key

LXZILNWNROCVCM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC(CC1)S(=O)(=O)C2=CC=CC=C2)C

Origin of Product

United States

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